molecular formula C10H8ClF6NO2 B13438429 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline

4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline

Cat. No.: B13438429
M. Wt: 323.62 g/mol
InChI Key: YLIIXVNFWPELLJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a hydroxy group, a hexafluorobutoxy group, and a chloroaniline moiety. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Nucleophilic substitution: Introduction of the hexafluorobutoxy group via a nucleophilic substitution reaction.

    Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.

    Chlorination: Introduction of the chlorine atom via chlorination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted anilines.

Scientific Research Applications

4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline may find applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential pharmaceutical compound.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-bromoaniline
  • 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-iodoaniline
  • 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-fluoroaniline

Uniqueness

The uniqueness of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8ClF6NO2

Molecular Weight

323.62 g/mol

IUPAC Name

4-(4-amino-2-chlorophenoxy)-1,1,1,3,4,4-hexafluorobutan-2-ol

InChI

InChI=1S/C10H8ClF6NO2/c11-5-3-4(18)1-2-6(5)20-10(16,17)7(12)8(19)9(13,14)15/h1-3,7-8,19H,18H2

InChI Key

YLIIXVNFWPELLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(C(C(C(F)(F)F)O)F)(F)F

Origin of Product

United States

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